molecular formula C5H6Cl2N2 B572444 5-(Chloromethyl)pyrimidine hydrochloride CAS No. 1337879-54-5

5-(Chloromethyl)pyrimidine hydrochloride

Cat. No.: B572444
CAS No.: 1337879-54-5
M. Wt: 165.017
InChI Key: QXJVZEHGCCFJPZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C5H5ClN2·HCl. It is a pyrimidine derivative, characterized by the presence of a chloromethyl group attached to the pyrimidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)pyrimidine hydrochloride typically involves the chloromethylation of pyrimidine. One common method includes the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to enhance yield and efficiency. The use of advanced purification techniques, including crystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperature conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyrimidine.

    Oxidation: Products include pyrimidine carboxylic acids and aldehydes.

    Reduction: The major product is methylpyrimidine.

Scientific Research Applications

5-(Chloromethyl)pyrimidine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)pyrimidine hydrochloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The molecular pathways involved include the inhibition of nucleic acid synthesis and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
  • 5-Methylpyrimidine hydrochloride
  • 2-Chloromethylpyrimidine hydrochloride

Uniqueness

5-(Chloromethyl)pyrimidine hydrochloride is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This property makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

5-(chloromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVZEHGCCFJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337879-54-5
Record name 5-(chloromethyl)pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the significance of studying the action of 5-(Chloromethyl)-2-methyl-pyrimidine hydrochloride and 4-methyl-5-oxyethyl-thiazole on Aspergillus niger?

A1: Aspergillus niger requires thiamine (Vitamin B1) for growth, but it can also synthesize it. Studying how the precursor compounds like 5-(Chloromethyl)-2-methyl-pyrimidine hydrochloride and 4-methyl-5-oxyethyl-thiazole influence this biosynthesis helps researchers understand the metabolic pathways in the fungus. [, ] This knowledge is valuable for potentially controlling its growth, which can be relevant in industrial fermentation processes or when Aspergillus niger acts as a pathogen.

Q2: Can these studies provide insights into thiamine biosynthesis in other organisms?

A2: While the specific pathways may differ, studying thiamine biosynthesis in a model organism like Aspergillus niger can provide a foundation for understanding similar processes in other fungi and even higher organisms. [, ] The basic building blocks and enzymatic reactions involved often share similarities across species.

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